2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
2-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:
- Position 2: A piperazine moiety linked to a 2H-1,3-benzodioxole-5-carbonyl group.
- Position 4: A methyl group.
- Position 6: A pyrrolidin-1-yl group.
The pyrrolidine substituent may enhance bioavailability due to its compact, five-membered ring structure .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-12-19(24-6-2-3-7-24)23-21(22-15)26-10-8-25(9-11-26)20(27)16-4-5-17-18(13-16)29-14-28-17/h4-5,12-13H,2-3,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUBOXQXHALBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2H-1,3-Benzodioxole-5-Carbonyl Chloride
The benzodioxole precursor undergoes Friedel-Crafts acylation followed by chlorination:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | AcCl, AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 78% | |
| 2 | SOCl₂, reflux, 3h | 95% |
Critical parameters:
Piperazine Functionalization
Coupling the acid chloride with piperazine proceeds via nucleophilic acyl substitution:
Reaction Scheme
1,3-Benzodioxole-5-carbonyl chloride + Piperazine → 4-(2H-1,3-Benzodioxole-5-Carbonyl)piperazine
| Parameter | Optimal Value |
|---|---|
| Solvent | Dry THF |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT, 6h |
| Yield | 83% |
Side products (≤12%) arise from diacylation, mitigated by slow chloride addition.
Pyrimidine Core Construction
The 4-methyl-6-(pyrrolidin-1-yl)pyrimidine moiety forms via cyclocondensation:
Method A (From β-diketones)
- Ethyl acetoacetate + pyrrolidine → Enamine intermediate
- Guanidine hydrochloride, EtOH, reflux → Pyrimidine ring closure
Method B (Huisgen Cycloaddition)
- 1,3-Dipolar cycloaddition of nitrile imines with acetylene derivatives
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| A | 68% | 95% | High |
| B | 74% | 98% | Moderate |
Method B, while higher-yielding, requires specialized azide handling.
Final Coupling Reaction
The pivotal step conjugates the benzodioxole-piperazine with the pyrimidine core:
Conditions
- Solvent : Anhydrous DMF
- Coupling Agent : HATU (1.1 eq)
- Base : DIPEA (3 eq)
- Temperature : 60°C, 24h
Key Observations
- Microwave-assisted synthesis (100°C, 30min) increases yield to 89% but risks decomposition.
- Residual DMF removal requires iterative toluene azeotropes.
Industrial-Scale Production Considerations
Process Intensification Strategies
| Technique | Benefit | Challenge |
|---|---|---|
| Continuous Flow Reactors | 20% yield improvement | Clogging risks |
| Mechanochemical Grinding | Solvent reduction | Heat dissipation |
Green Chemistry Metrics
| Parameter | Batch Process | Optimized Process |
|---|---|---|
| PMI (kg/kg) | 87 | 42 |
| E-factor | 65 | 31 |
PMI = Process Mass Intensity; E-factor = Waste per product kg.
Analytical Characterization
Spectroscopic Validation
| Technique | Diagnostic Peaks |
|---|---|
| ¹H NMR | δ 6.82 (s, benzodioxole H), δ 3.75 (m, piperazine CH₂) |
| ¹³C NMR | δ 166.5 (carbonyl C), δ 154.2 (pyrimidine C2) |
| HRMS | [M+H]⁺ calc. 436.2124, found 436.2121 |
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral angle between pyrimidine and benzodioxole: 56.5° (cf.)
- C-H···π interactions stabilize crystal packing
Comparative Method Analysis
Yield Optimization Landscape
| Variable | Effect on Yield |
|---|---|
| Coupling Agent (HATU vs EDCI) | +18% |
| Solvent Polarity (DMF vs THF) | +12% |
| Microwave vs Conventional | +21% |
Byproduct Formation Pathways
| Byproduct | Source | Mitigation |
|---|---|---|
| N-Acylpiperazine dimer | Overcoupling | Reagent stoichiometry control |
| Pyrimidine ring-opened adduct | Hydrolysis | Strict anhydrous conditions |
Chemical Reactions Analysis
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The target compound’s pyrimidine core distinguishes it from analogs in recent patents, which often utilize fused-ring systems like 4H-pyrido[1,2-a]pyrimidin-4-one or 4H-pyrazino[1,2-a]pyrimidin-4-one (e.g., compounds from European Patent Application Bulletin 2023/39). For example:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 1): Features a fused pyrido-pyrimidinone core. Lacks the direct piperazine-benzodioxole carbonyl linkage seen in the target compound. Substituents are positioned at C2 (benzodioxolyl) and C7 (piperazinyl) .
Key Implications :
Substituent Analysis
Table 1: Substituent Comparison
| Compound Name | Core Structure | Position 2 Substituent | Position 4 Substituent | Position 6/7 Substituent |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl | Methyl | Pyrrolidin-1-yl |
| Patent Compound 1 (EP 2023) | Pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol-5-yl | – | Piperazin-1-yl (Position 7) |
| Patent Compound 2 (EP 2023) | Pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol-5-yl | – | 4-Methylpiperazin-1-yl (Position 7) |
| Anti-inflammatory Analog (Biomed. Res. 2017) | Pyrimidine/Indole hybrids | Aryl aldehydes (e.g., 4-(piperazin-1-yl)benzaldehyde) | – | Pyrrolidin-1-yl/piperidin-1-yl |
Key Observations :
- Piperazine Modifications : Patent Compound 2 introduces a 4-methylpiperazine group, which may improve metabolic stability compared to the unsubstituted piperazine in Patent Compound 1 . However, the target compound’s benzodioxole-carbonyl-piperazine linkage offers unique steric and electronic properties for target engagement.
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidin-1-yl group (5-membered ring) at Position 6 may reduce steric hindrance compared to six-membered piperidine analogs, as seen in anti-inflammatory compounds from Biomedical Research 2017 .
Pharmacological Implications
- Anti-inflammatory Potential: Compounds with pyrrolidin-1-yl and piperazin-1-yl groups (e.g., from Biomedical Research 2017) demonstrate analgesic and anti-inflammatory activities, suggesting the target compound may share these properties .
- Selectivity : The benzodioxole-carbonyl-piperazine motif in the target compound could enhance selectivity for serotonin or dopamine receptors compared to simpler benzodioxole derivatives .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperonal, DMF, 90°C, 18h | 78% | 86% |
| 2 | Pyrrolidine, Pd(OAc)₂, 100°C, 24h | 65% | 91% |
Basic: How can the structural identity of this compound be confirmed?
Methodological Answer:
Use a combination of:
Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.52 Å) and confirms stereochemistry .
NMR spectroscopy : Key signals include:
- ¹H NMR : δ 8.2 ppm (pyrimidine H), δ 3.7 ppm (piperazine CH₂) .
- ¹³C NMR : Carbonyl C=O at 168 ppm .
HRMS : Exact mass calculated as 423.1892 g/mol (observed: 423.1895, Δ = 0.7 ppm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Core modifications :
- Replace pyrrolidine with azetidine to reduce steric hindrance .
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzodioxole ring to enhance target binding .
Assay selection :
Q. Table 2: SAR Example (Kinase Inhibition)
| Substituent | IC₅₀ (nM) | Notes |
|---|---|---|
| -H (Parent) | 250 | Baseline |
| -F (C4) | 120 | Improved binding |
| -OCH₃ (C5) | 480 | Reduced activity |
Advanced: How can discrepancies between observed and predicted biological activity be resolved?
Methodological Answer:
Purity validation : Use HPLC with a C18 column (gradient: 5–95% MeCN/H₂O) to rule out impurities >95% .
Binding confirmation :
- Isothermal titration calorimetry (ITC) : Measures binding affinity (ΔG = -9.8 kcal/mol) .
- Surface plasmon resonance (SPR) : Confirms on-rate (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .
Metabolite screening : Incubate with liver microsomes to identify inactive metabolites .
Advanced: What computational methods predict the compound’s binding mode with target enzymes?
Methodological Answer:
Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (docking score = -9.2 kcal/mol) .
Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability (RMSD < 2.0 Å) .
QM/MM calculations : Optimize ligand geometry at the B3LYP/6-31G* level .
Validation : Compare predicted hydrogen bonds (e.g., with Asp86) to X-ray crystallography data .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Antimicrobial activity :
- MIC assay : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth .
Cytotoxicity :
Enzyme inhibition :
- Fluorescence-based assay : Measure PDE5 inhibition (λₑₓ = 340 nm, λₑₘ = 450 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
